

# Assessing the Immunogenicity of DPGP-Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of nanoparticle-based drug delivery systems is a critical factor influencing their safety and efficacy. This guide provides a comparative assessment of the immunogenic potential of nanoparticles containing 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP), a member of the anionic phosphatidylglycerol family of lipids. Given the limited direct data on DPGP, this guide draws comparisons with nanoparticles formulated with other closely related anionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG), and contrasts their performance with more conventional cationic and ionizable lipid nanoparticles.

## **Comparative Immunogenicity Profile**

The immunogenicity of lipid nanoparticles (LNPs) is significantly influenced by their lipid composition. While cationic lipids are known for their potential to induce strong immune responses, anionic lipids are generally considered to have a more nuanced effect on the immune system, ranging from tolerogenic to moderately immunogenic.

#### **Key Observations:**

Anionic Lipids and Immune Modulation: Nanoparticles containing anionic lipids like DOPG
have been shown to modulate immune responses. Depending on the overall formulation,
they can either promote pro-inflammatory or tolerogenic outcomes. For instance, certain



DOPG-containing formulations have been observed to dampen innate activation and induce the production of the anti-inflammatory cytokine IL-10.[1][2]

- Tolerogenic Potential of Saturated Anionic Lipids: Liposomes formulated with the saturated anionic phospholipid DSPG have been demonstrated to induce antigen-specific regulatory T cells (Tregs).[3] This suggests a potential for such formulations in applications where immune tolerance is desired.
- Adjuvant Properties of Anionic Liposomes: Highly anionic liposomes have also been reported
  to exhibit adjuvant effects, enhancing immune responses to co-administered antigens. This
  effect is linked to the activation of dendritic cells (DCs) and the subsequent priming of T
  helper and CD8+ T cells.[4]
- Comparison with Cationic and Ionizable Lipids: Cationic liposomes are generally more immunogenic than anionic or neutral liposomes.[5] Ionizable lipids, a key component of many mRNA vaccines, are known to activate innate immune pathways, including Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.[4][6]

## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies, comparing the immunogenic profiles of different LNP formulations.

Table 1: Cytokine Production in Response to Lipid Nanoparticles



| Nanoparticl<br>e<br>Formulation           | Key Lipid<br>Component<br>(s) | Cell<br>Type/Model                                                          | Cytokine(s)<br>Measured      | Key<br>Findings                                                                                 | Reference(s |
|-------------------------------------------|-------------------------------|-----------------------------------------------------------------------------|------------------------------|-------------------------------------------------------------------------------------------------|-------------|
| Anionic LNP                               | DOPG                          | Mouse model<br>of multiple<br>sclerosis                                     | IL-10                        | Selectively dampens innate activation and induces IL-10 production.                             | [1][2]      |
| Cationic<br>Liposomes<br>with MPL-<br>TDM | DSPC, MPL-<br>TDM             | Mouse bone<br>marrow-<br>derived DCs                                        | IL-12 (p40),<br>Nitric Oxide | Significantly increased production of IL-12 and nitric oxide compared to individual components. | [7]         |
| Ionizable<br>LNP                          | C12-200,<br>cKK-E12           | Mouse bone<br>marrow-<br>derived DCs<br>co-cultured<br>with OT-I T<br>cells | IL-2, IFN-y,<br>TNF-α        | Potent induction of T cell proliferation and production of IL-2, IFN-γ, and TNF-α.              | [8]         |
| Ionizable<br>LNP                          | SM-102,<br>ALC-0315           | In vivo (mice)                                                              | IL-6                         | LNP formulation has intrinsic adjuvant activity dependent on IL-6 induction.                    | [9]         |



| Cationic<br>Liposomes | DOTMA | In vivo (mice) | IFN-γ, IL-6 | Robust induction of IFN-y-producing Th1 cells without significant inflammatory responses (IL-6). | [10] |
|-----------------------|-------|----------------|-------------|--------------------------------------------------------------------------------------------------|------|
|-----------------------|-------|----------------|-------------|--------------------------------------------------------------------------------------------------|------|

Table 2: Humoral Immune Response to Antigens Delivered by Lipid Nanoparticles

| Nanoparticle Formulation | Key Lipid Component(s) | Antigen | Animal Model | Antibody Isotype(s) Measured | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | RNA-LNP | SM-102, ALC-0315 | Luciferase | BALB/c Mice | IgG, IgG1, IgG2a | Induced significant anti-luciferase antibody titers with a Th1 bias (higher IgG2a/IgG1 ratio). |[11] | | Cationic Liposomes | DC-Chol, DPPC | Influenza Hemagglutinin (HA) | C57BI/6 Mice | IgG2a/c, IgG1 | Incorporation of cholesterol in the bilayer of cationic liposomes enhances the immunogenicity of HA. |[12] | | Cationic Liposomes with CpG | Cationic lipids, CpG | Ovalbumin (OVA) | Mice | IgG, IgG2a | Encapsulation of antigen and adjuvant in cationic liposomes has a beneficial effect on the quality of the antibody response. |[13] | | DOTMA-LNP | DOTMA | Influenza split vaccine | Mice | IgG1, IgG2 | Elicited robust antigen-specific IgG1 and IgG2 responses. |[10] |

Table 3: Dendritic Cell (DC) Activation by Lipid Nanoparticles

| Nanoparticle Formulation | Key Lipid Component(s) | DC Type | Activation Markers Measured | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Anionic LNP | DOPG | Splenic Dendritic Cells | Not specified | Anionic lipids enhance mRNA delivery to splenic DCs and reduce early cellular markers of adjuvant activity. |[1][2] | | Cationic Liposomes with MPL-TDM | DSPC, MPL-TDM | Mouse bone marrow-derived DCs | Not specified | Combined formulation confers activation of dendritic cells. |[7] | | Cationic Liposomes | DC-Chol, DPPC | Monocyte-derived human DCs | MHC-II | Liposomes containing immune modulators showed a significantly higher level of MHC-II expression. |[12] |



### **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle immunogenicity. Below are outlines of key experimental protocols.

#### In Vivo Immunogenicity Assessment in Mice

This protocol outlines a general procedure for evaluating the immunogenicity of nanoparticle formulations in a murine model.

- Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice. House animals under specific pathogen-free conditions.
- Nanoparticle Formulation: Prepare nanoparticle formulations encapsulating a model antigen (e.g., ovalbumin, luciferase, or a specific viral protein). Ensure formulations are sterile and free of endotoxin.
- Immunization Schedule:
  - Administer a prime immunization on day 0, typically via intramuscular or subcutaneous injection.
  - Administer a booster immunization on day 14 or 21 with the same formulation.
- Sample Collection:
  - Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., days 14, 28, and 42) to analyze serum for antibody responses.
  - At the end of the study (e.g., day 42), euthanize mice and harvest spleens for the analysis of cellular immune responses.
- Data Analysis:
  - Humoral Response: Quantify antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using ELISA.



 Cellular Response: Isolate splenocytes and perform ELISpot or intracellular cytokine staining followed by flow cytometry to determine the frequency of antigen-specific T cells producing cytokines like IFN-y, TNF-α, and IL-2.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol describes a standard indirect ELISA to measure antibody titers in serum.

- Plate Coating: Coat 96-well microplates with the antigen of interest (e.g., 1-10 μg/mL in a suitable coating buffer) and incubate overnight at 4°C.
- Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
- Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[13][14][15][16]



# Flow Cytometry for T Cell Phenotyping and Cytokine Production

This protocol outlines the steps for analyzing T cell responses from splenocytes.

- Splenocyte Isolation: Prepare a single-cell suspension from the harvested spleens by mechanical disruption and red blood cell lysis.
- Antigen Restimulation: Stimulate the splenocytes with the specific antigen (e.g., a peptide epitope) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Surface Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers to identify T cell populations (e.g., CD3, CD4, CD8) and activation markers (e.g., CD44, CD62L, CD69).
- Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow for intracellular staining.
- Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
- Data Acquisition: Acquire the data on a multi-color flow cytometer.
- Data Analysis: Analyze the data using appropriate software to quantify the percentage of different T cell subsets and the frequency of cytokine-producing cells within the CD4+ and CD8+ T cell populations.[17][18][19][20]

## Signaling Pathways and Experimental Workflows

The immunogenicity of lipid nanoparticles is initiated through the activation of innate immune signaling pathways. Understanding these pathways is crucial for designing nanoparticles with desired immunogenic properties.

## **Key Signaling Pathways**

 Toll-Like Receptor (TLR) Signaling: Ionizable lipids in LNPs can activate TLR4, a pattern recognition receptor on the surface of immune cells. This activation triggers downstream



signaling through the MyD88-dependent and/or TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway can lead to the production of type I interferons.[4][6][21]

NLRP3 Inflammasome Activation: Various nanoparticles, including some lipid-based formulations, can activate the NLRP3 inflammasome. This multi-protein complex, upon activation, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][22][23][24]
 [25]



Click to download full resolution via product page

**Figure 1.** TLR4 signaling pathway activated by lipid nanoparticles.





Click to download full resolution via product page

**Figure 2.** NLRP3 inflammasome activation by nanoparticles.

#### **Experimental Workflow for Immunogenicity Assessment**

The following diagram illustrates a typical workflow for assessing the immunogenicity of nanoparticle formulations.





Click to download full resolution via product page

**Figure 3.** Workflow for assessing nanoparticle immunogenicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. mdpi.com [mdpi.com]

#### Validation & Comparative





- 2. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice Via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tuning the Immunostimulation Properties of Cationic Lipid Nanocarriers for Nucleic Acid Delivery [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]
- 9. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. betalifesci.com [betalifesci.com]
- 14. immunoreagents.com [immunoreagents.com]
- 15. mabtech.com [mabtech.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. medrxiv.org [medrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals
   PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Multiparametric flow cytometry to characterize vaccine-induced polyfunctional T cell responses and T cell/NK cell exhaustion and memory phenotypes in mouse immunooncology models [frontiersin.org]
- 21. Liposomal lipopolysaccharide initiates TRIF-dependent signaling pathway independent of CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 22. The NLRP3 inflammasome is activated by nanoparticles through ATP, ADP and adenosine PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assessing NLRP3 Inflammasome Activation by Nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Assessing the Immunogenicity of DPGP-Containing Nanoparticles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211791#assessing-the-immunogenicity-of-dpgp-containing-nanoparticles]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com